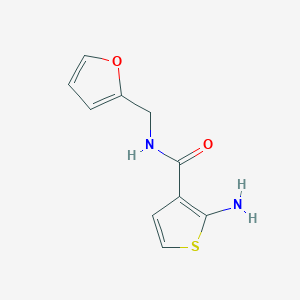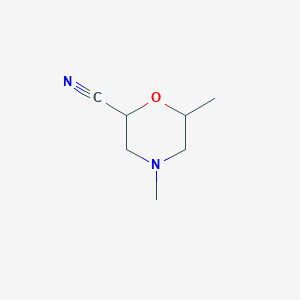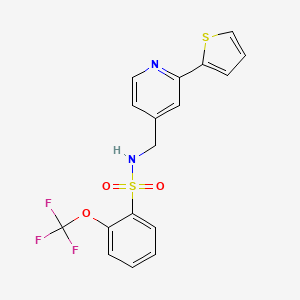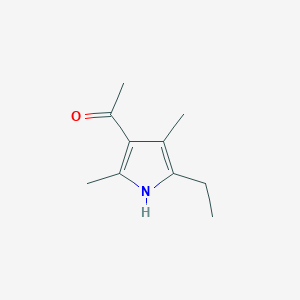
N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many biological compounds, including the nucleotides in DNA . It also contains a dimethylamino group, which can participate in various chemical reactions and can potentially form salts or quaternary ammonium compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy are often used to determine the structure of a compound .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups it contains. For example, the amine group could participate in acid-base reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, or a certain reactivity towards other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research has shown the use of related pyrimidine derivatives in the synthesis of pyrazole heterocyclics with potential insecticidal and antibacterial applications. These compounds have been prepared through microwave irradiative cyclocondensation, indicating a potential for rapid synthesis and evaluation of biological activity (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Another study explored the synthesis of polyazaheterocycles containing 1,2,4-thiadiazole using enaminones, showcasing the compound's role in generating diverse heterocyclic structures, which could be valuable in developing new pharmacologically active molecules (K. Shikhaliev et al., 2016).
Applications in Photophysical Properties and pH Sensing
- A notable application involves the design and synthesis of pyrimidine-phthalimide derivatives, demonstrating their potential as solid-state fluorescence emitters and pH sensors due to their donor–π–acceptor structures. These compounds show significant promise in developing new materials for sensing and imaging applications (Han Yan et al., 2017).
Anticancer and Anti-inflammatory Activities
Pyrimidine derivatives have been evaluated for their anticancer activity, with studies synthesizing novel compounds and testing them against cancer cell lines. This research underscores the therapeutic potential of pyrimidine-based compounds in oncology (Khaled R. A. Abdellatif et al., 2014).
Additionally, the synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety has been investigated for anti-inflammatory, analgesic, and antipyretic activities, highlighting the compound's potential in the development of new analgesic and anti-inflammatory drugs (R. V. Antre et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-7-11(20)15-8-12(21)18-13-9(2)16-14(19(4)5)17-10(13)3/h6-8H2,1-5H3,(H,15,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAAZROGRENFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=C(N=C(N=C1C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)amino)-2-oxoethyl)butyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)


![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)


![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537500.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)



